Methyl 2-[[(benzyloxy)carbonyl]amino]-4-(methylthio)butanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-L-methionine methyl ester can be synthesized through the esterification of L-methionine with methanol in the presence of an acid catalyst . The reaction typically involves the protection of the amino group of L-methionine with a carbobenzoxy (Cbz) group, followed by esterification of the carboxyl group with methanol .
Industrial Production Methods
Industrial production of Cbz-L-methionine methyl ester involves large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
Cbz-L-methionine methyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides and sulfones.
Reduction: The Cbz protecting group can be removed through catalytic hydrogenation.
Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd-C) in the presence of hydrogen gas are employed.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: L-methionine methyl ester.
Substitution: L-methionine.
Scientific Research Applications
Cbz-L-methionine methyl ester is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine . Its primary applications include:
Peptide Synthesis: Used as a protecting group for amino acids to prevent unwanted side reactions during peptide bond formation.
Medicinal Chemistry: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: Used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The primary mechanism of action of Cbz-L-methionine methyl ester involves its role as a protecting group in peptide synthesis . The Cbz group protects the amino group of methionine, preventing it from participating in unwanted reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex peptides .
Comparison with Similar Compounds
Similar Compounds
Cbz-L-serine methyl ester: Similar in structure but with a hydroxyl group instead of a sulfur atom.
Fmoc-L-methionine methyl ester: Uses a different protecting group (fluorenylmethoxycarbonyl) for the amino group.
Boc-L-methionine methyl ester: Uses a tert-butyloxycarbonyl protecting group.
Uniqueness
Cbz-L-methionine methyl ester is unique due to its specific protecting group (carbobenzoxy) and its sulfur-containing side chain, which imparts distinct chemical properties and reactivity compared to other protected amino acid esters .
Properties
IUPAC Name |
methyl 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-18-13(16)12(8-9-20-2)15-14(17)19-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDBSBBHEWHVAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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